2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid is a bicyclic compound featuring a nitrogen atom within its structure, specifically classified as an azabicyclic compound. It is derived from the bicyclic structure of azabicyclo[3.3.1]nonane, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving azabicyclo[3.3.1]nonane derivatives. Its synthesis has been reported in several studies focusing on the structural analysis and reactivity of similar bicyclic compounds, indicating a growing interest in this class of molecules for pharmaceutical applications.
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can be classified under:
The synthesis of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid typically involves the following steps:
For instance, one reported method involves the reaction of 1-azabicyclo[3.3.1]nonane with acetic anhydride under acidic conditions, leading to the formation of the acetic acid derivative through nucleophilic substitution mechanisms.
The molecular structure of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid features a bicyclic framework with a nitrogen atom incorporated into the ring system, contributing to its structural complexity.
Key structural data include:
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can undergo various chemical reactions:
In laboratory settings, these reactions are often monitored using techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography to confirm product formation and purity.
The mechanism of action for 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid primarily revolves around its interactions with biological targets:
Key physical properties include:
Important chemical properties include:
2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid has several potential applications:
The 1-azabicyclo[3.3.1]nonane scaffold represents a privileged structural motif in medicinal chemistry, characterized by its bridged bicyclic framework with a nitrogen bridgehead atom. This architecture enables diverse three-dimensional interactions with biological targets, particularly in the central nervous system (CNS). The scaffold's significance is rooted in its presence in natural alkaloids and its synthetic versatility for structural diversification. Seminal work focused on C9-substituted phenylmorphan derivatives (e.g., DC-1-76.2, 3-((1R,5S,9R)-2-phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol) revealed potent µ-opioid receptor (MOR) agonist activity, with modifications at the phenolic hydroxy group yielding partial agonists like aryl amide 5 (EC₅₀ = 5.28 ± 2.07 nM, %Eₘₐₓ = 75.1 ± 10.4% in cAMP assays) [1]. This bioisosteric replacement strategy demonstrated improved metabolic stability in human and mouse liver microsomes compared to precursors, highlighting the scaffold's adaptability for optimizing pharmacokinetic properties while modulating efficacy [1].
Concurrently, classical tropane alkaloids (e.g., atropine, scopolamine) from Solanaceae plants showcased the therapeutic relevance of related bridged bicyclic systems. These compounds exhibit potent anticholinergic effects through competitive inhibition of muscarinic acetylcholine receptors, leading to applications as antiemetics, antispasmodics, and mydriatics [4]. The structural similarity between tropanes (8-azabicyclo[3.2.1]octanes) and azabicyclo[3.3.1]nonanes enabled scaffold hybridization strategies. For example, N-arylated homotropanes (9-azabicyclo[3.3.1]nonanes) emerged as key pharmacophores in drug candidates like ACP 105 (selective androgen receptor modulator) and CFI-401870 (TTK inhibitor), leveraging the extended spatial geometry for enhanced target selectivity [9].
Compound | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
DC-1-76.2 | µ-Opioid Receptor (MOR) | High-efficacy agonist (EC₅₀ = 1.44 ± 0.48 nM) | C9-vinyl, phenolic hydroxyl |
Amide 5 | MOR | Partial agonist (EC₅₀ = 5.28 ± 2.07 nM) | Phenolic → carboxamide replacement |
Acetamide 3 | MOR | High-efficacy agonist (EC₅₀ = 2.73 ± 0.69 nM) | Phenolic → acetamide replacement |
N-Cyclopropylmethyl analog | MOR | Potent antagonist (e.g., 17) | N-Phenethyl modification |
ACP 105 | Androgen Receptor | Selective modulator | N-Arylated homotropane |
Synthetic access to the azabicyclo[3.3.1]nonane scaffold has evolved significantly, enabling precise structural modifications for CNS-targeted therapeutics. Early methodologies relied on multi-step ionic reactions, exemplified by the synthesis of phenylmorphans via sequential Wittig reactions, O-demethylation, and N-dealkylation. A critical advancement involved late-stage N-derivatization using 1-chloroethyl chloroformate (ACE-Cl) for N-demethylation, followed by carbamate hydrolysis and re-alkylation to generate diverse N-substituted analogs (e.g., N-cyclopropylmethyl derivatives) [1]. This approach facilitated the exploration of structure-activity relationships (SAR) at the nitrogen position, revealing that N-phenethyl to N-cyclopropylmethyl conversion could shift activity from agonist to antagonist profiles [1].
Innovative annulation strategies emerged to streamline scaffold construction. A tandem Mannich reaction enabled the one-pot synthesis of 3-azabicyclo[3.3.1]nonanes directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving yields up to 83% under eco-friendly conditions [7]. This method circumvented traditional limitations associated with the Robinson tropane synthesis, which struggled with N-arylated derivatives. Most recently, visible-light photoredox catalysis enabled a radical [3+3]-annulation between cyclic N,N-dialkylanilines and ethyl 2-(acetoxymethyl)acrylate. This process leveraged single-electron transfer (SET) to generate α-amino radicals regioselectively, followed by 6-endo-trig cyclization to form 8- or 9-azabicyclo[3.3.1]nonane skeletons with high diastereoselectivity [9]. The method’s mild conditions and functional group tolerance represented a paradigm shift for accessing N-arylated tropanes and homotropanes.
Method | Key Reagents/Conditions | Scope | Yield/Selectivity | Ref |
---|---|---|---|---|
Late-stage N-demethylation | ACE-Cl, methanol reflux | N-Substituted phenylmorphans | Moderate yields (19–59%) | [1] |
Tandem Mannich annulation | Ar-ketones, (CH₂O)ₙ, Me₂NH, catalyst | 3-Azabicyclo[3.3.1]nonanes | Up to 83% yield | [7] |
Radical [3+3]-annulation | Photoredox catalyst (e.g., Ir-A), CsOAc, visible light | N-Arylated 8-azabicyclo[3.2.1]octanes/9-azabicyclo[3.3.1]nonanes | Good yields, high dr | [9] |
These synthetic advances directly enabled the exploration of 2-{1-azabicyclo[3.3.1]nonan-5-yl}acetic acid derivatives. The acetic acid moiety at C5 permits conjugation with peptides or incorporation into prodrugs, while the bridgehead nitrogen allows for salt formation or further functionalization. Computational studies of analogous scaffolds (e.g., docking of DC-1-76.2 and antagonist 17 at MOR) have elucidated critical receptor interactions, informing the design of derivatives with tailored efficacy profiles [1] [9]. The continued refinement of synthetic methodologies ensures this scaffold remains a cornerstone in CNS drug discovery.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9